Bicarinalin is a peptide derived from the venom of the ant species Tetramorium bicarinatum. This compound has garnered attention due to its antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Bicarinalin is characterized by its C-terminally amidated structure consisting of twenty amino acids, specifically the sequence KIKIPWGKVKDFLVGGMKAV-NH₂. Its selectivity and efficacy in inhibiting H. pylori make it a subject of interest in biomedical research.
Bicarinalin is classified as an antimicrobial peptide, a category known for its ability to disrupt microbial membranes and inhibit growth. It was isolated from the venom of Tetramorium bicarinatum, an ant species whose venom contains various bioactive compounds. The extraction and characterization of bicarinalin have been supported by genomic studies that analyze the venom gland transcriptome of this ant, revealing a diverse array of peptides with potential therapeutic applications .
Bicarinalin synthesis was achieved using microwave-assisted automated peptide synthesis, which allows for precise control over peptide formation. The synthesis process resulted in a peptide purity exceeding 99%, confirmed through techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry (MALDI-TOF MS) .
The synthetic approach involves solid-phase peptide synthesis, where the peptide is assembled stepwise on a solid support. Following synthesis, the peptide undergoes purification to remove any byproducts or incomplete sequences, ensuring that the final product is suitable for biological testing.
The molecular structure of bicarinalin features a linear arrangement of amino acids with a C-terminal amide group. This structural characteristic is crucial for its biological activity, influencing how the peptide interacts with microbial membranes.
The molecular weight of bicarinalin is approximately 2,280 Da, and its sequence can be analyzed for hydrophobicity and charge, which are important factors in its antimicrobial function. The presence of positively charged residues enhances its ability to interact with negatively charged bacterial membranes .
Bicarinalin exhibits significant antimicrobial activity through various mechanisms. It disrupts bacterial cell membranes, leading to cell lysis and death. The minimal inhibitory concentration (MIC) for H. pylori has been determined to be around 1.7 μmol·L⁻¹, showcasing its potency against this pathogen .
In vitro assays have demonstrated that bicarinalin can effectively inhibit the growth of H. pylori at concentrations that do not adversely affect human gastric cells, indicating a favorable therapeutic index . The mechanism involves binding to bacterial membranes and inducing structural changes that compromise membrane integrity.
Bicarinalin's mechanism of action primarily involves disrupting the integrity of bacterial cell membranes. It binds to lipid components in the membrane, leading to pore formation and increased permeability. This results in the leakage of essential cellular contents and ultimately cell death.
The selectivity index (SI) calculated for bicarinalin indicates that it preferentially targets H. pylori over human cells, making it a potential candidate for therapeutic applications against gastric infections without significant cytotoxicity .
Bicarinalin is characterized as a white to off-white powder when synthesized in pure form. Its solubility in aqueous solutions varies depending on pH and ionic strength, which can affect its antimicrobial activity.
The stability of bicarinalin under physiological conditions has been assessed through various assays, indicating that it remains active over a range of temperatures and pH levels typical of human gastric environments .
Bicarinalin's primary application lies in its potential use as an antimicrobial agent against Helicobacter pylori. Given its efficacy at low concentrations and selective toxicity, it could serve as a natural alternative to conventional antibiotics in treating gastric infections. Furthermore, ongoing research explores its use in food preservation due to its antimicrobial properties .
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